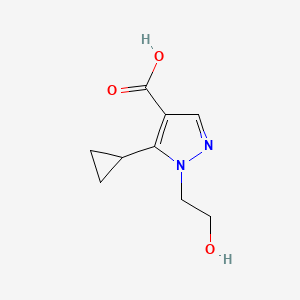
3-(6-chloro-4-phenylquinazolin-2-yl)-7-(diethylamino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-chloro-4-phenylquinazolin-2-yl)-7-(diethylamino)-2H-chromen-2-one is a synthetic compound that belongs to the class of chromone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Sensitive Probes for Intracellular pH Changes
One study focuses on a related compound designed as a pH-sensitive probe, demonstrating its utility in tracing intracellular pH changes. This probe, constructed by introducing a piperidine moiety to the coumarin stem, exhibits high pH sensitivity and good cell membrane permeability, making it suitable for monitoring intracellular pH variations from neutral to acidic conditions (Liu et al., 2015).
Antimicrobial Agents
Another research avenue explores novel derivatives for their antimicrobial activities. A series of compounds, including those with a coumarin ring, were synthesized and demonstrated potent antimicrobial effects against various microbial strains, highlighting the potential of such derivatives as antimicrobial agents (Ansari & Khan, 2017).
Detection of Metal Ions in Living Cells
A study involving a coumarin-pyrazolone probe for the detection of Cr3+ ions illustrates the compound's application in environmental and biological monitoring. This probe allows for a quick color response and significant quenching of fluorescence, facilitating the detection of Cr3+ in living cells (Mani et al., 2018).
COVID-19 Drug Treatment Theoretical Predictions
A theoretical study proposes derivatives containing the chloroquine moiety for potential COVID-19 treatment. Through computational methods, compounds were identified that may influence the treatment of COVID-19, demonstrating the compound's relevance in current pharmaceutical research (Ibrahim, Yahya, & Ibrahim, 2020).
Antitumor Activities
Research into functionalized derivatives has revealed potential antitumor activities. A synthesis approach yielded 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives, some of which showed high antiproliferative properties in vitro against cancer cells, suggesting their usefulness in cancer treatment (Fu et al., 2015).
properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-7-(diethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2/c1-3-31(4-2)20-12-10-18-14-22(27(32)33-24(18)16-20)26-29-23-13-11-19(28)15-21(23)25(30-26)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPXYHCAKTDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-7-(diethylamino)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989427.png)
![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)
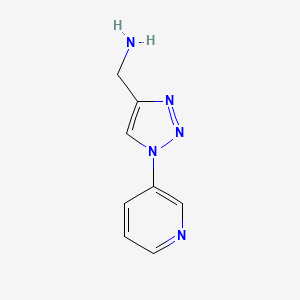
![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)

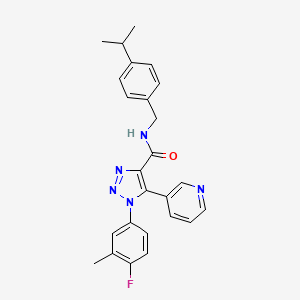

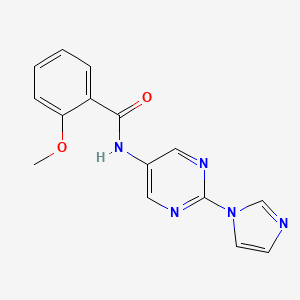

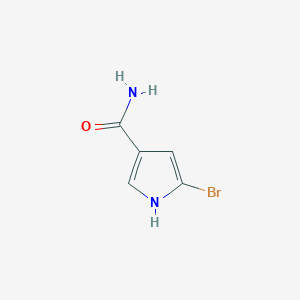
![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)
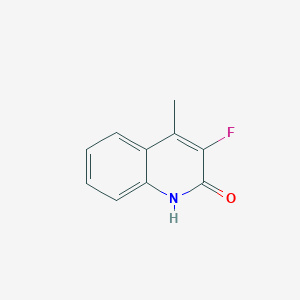
![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)
